2,4,6-Trichloro-3-ethyl-5-methylphenol

描述

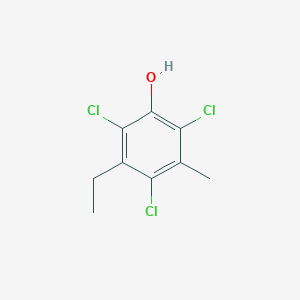

2,4,6-Trichloro-3-ethyl-5-methylphenol is an organic compound belonging to the class of chlorinated phenols. It is characterized by the presence of three chlorine atoms, an ethyl group, and a methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-ethyl-5-methylphenol typically involves the chlorination of 3-ethyl-5-methylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The process requires controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form less chlorinated phenols or completely dechlorinated phenols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other substituents such as nitro groups or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and chlorinated quinones.

Reduction: Less chlorinated phenols and dechlorinated phenols.

Substitution: Nitro derivatives, alkylated phenols, and other substituted phenols.

科学研究应用

Antimicrobial Agent

2,4,6-Trichloro-3-ethyl-5-methylphenol is extensively studied for its antimicrobial properties. It disrupts microbial cell membranes, increasing permeability and leading to cell lysis. This mechanism makes it a candidate for use in:

- Disinfectants : Effective against a range of bacteria and fungi.

- Antiseptics : Potential applications in medical settings for skin disinfection.

Industrial Uses

The compound serves as a preservative in various products:

- Cosmetics : Acts as a preservative to extend shelf life.

- Personal Care Products : Used in formulations to prevent microbial growth.

Chemical Synthesis

In organic chemistry, this compound is employed as a precursor for synthesizing more complex organic compounds. Its chlorinated structure allows for various substitution reactions, making it valuable in:

- Synthesis of Other Chlorinated Compounds : It can be transformed into less chlorinated phenols or other derivatives through oxidation or reduction processes.

Research Applications

Research has explored the potential therapeutic effects of this compound, particularly in treating infections due to its antimicrobial properties. Studies have indicated its effectiveness in laboratory settings against specific pathogens.

Pesticidal Applications

While not primarily marketed as a pesticide, the compound's antimicrobial properties suggest potential utility in agricultural applications for controlling plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could significantly reduce bacterial counts in controlled environments.

Case Study 2: Industrial Application

In an industrial setting, the use of this compound as a preservative in personal care products was evaluated. The study found that formulations containing this compound maintained microbial stability over extended periods compared to control formulations without it.

作用机制

The antimicrobial activity of 2,4,6-Trichloro-3-ethyl-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.

相似化合物的比较

2,4,6-Trichlorophenol: Lacks the ethyl and methyl groups, making it less hydrophobic and potentially less effective as an antimicrobial agent.

3,5-Dimethyl-2,4,6-Trichlorophenol: Contains two methyl groups, which may alter its solubility and reactivity compared to 2,4,6-Trichloro-3-ethyl-5-methylphenol.

2,4,6-Trichloro-3-methylphenol: Similar structure but lacks the ethyl group, which may affect its overall antimicrobial efficacy.

Uniqueness: this compound stands out due to its specific substitution pattern, which enhances its hydrophobicity and antimicrobial properties. The presence of both ethyl and methyl groups contributes to its unique chemical behavior and effectiveness in various applications.

生物活性

2,4,6-Trichloro-3-ethyl-5-methylphenol (commonly referred to as Triclosan) is a chlorinated aromatic compound widely used for its antimicrobial properties. This article discusses its biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₉H₉Cl₃O

- Molecular Weight: 253.5 g/mol

Triclosan exhibits its antimicrobial activity primarily by disrupting microbial cell membranes and inhibiting fatty acid synthesis. The compound targets the enoyl-acyl carrier protein reductase (FabI) enzyme in bacteria, which is essential for the synthesis of fatty acids, leading to cell death .

Antimicrobial Activity

Triclosan is effective against a broad spectrum of bacteria, fungi, and viruses. Its efficacy varies based on concentration and the type of microorganism:

| Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 0.25 - 8 µg/mL |

| Gram-negative Bacteria | 1 - 32 µg/mL |

| Fungi | 16 - 128 µg/mL |

The compound's ability to penetrate microbial cell walls allows it to exert its effects intracellularly, making it a potent agent in various applications, including personal care products and disinfectants .

Toxicological Profile

While Triclosan is recognized for its antimicrobial properties, it also poses potential health risks:

- Carcinogenicity: Classified as a Category 2 carcinogen based on animal studies indicating potential kidney effects .

- Endocrine Disruption: Some studies suggest that Triclosan may disrupt endocrine function, impacting hormone levels and reproductive health .

- Environmental Impact: Triclosan has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation in aquatic organisms.

Occupational Exposure Studies

Several studies have examined the health effects of Triclosan exposure in occupational settings:

- Cheng et al. (1993): Investigated mortality among workers exposed to chlorophenols in a chemical manufacturing plant. The study found an increased incidence of lung cancer among workers with prolonged exposure .

- Hardell et al. (1988): Conducted a case-control study linking exposure to chlorophenols with soft-tissue sarcomas. The results indicated a significant association between high-grade exposure and cancer risk (odds ratio of 9.4) .

Animal Studies

Animal studies have provided insights into the potential toxic effects of Triclosan:

- A study on rats revealed that high doses led to liver damage and alterations in thyroid hormone levels, suggesting possible endocrine disruption .

- Long-term exposure studies indicated reproductive toxicity in both male and female rodents at doses exceeding the established NOAEL (No Observed Adverse Effect Level) of 175 mg/kg body weight per day .

属性

IUPAC Name |

2,4,6-trichloro-3-ethyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-3-5-6(10)4(2)7(11)9(13)8(5)12/h13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOQFAHAWHYIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Cl)C)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289749 | |

| Record name | 2,4,6-Trichloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15460-04-5 | |

| Record name | NSC63353 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYL-5-METHYL-2,4,6-TRICHLOROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。